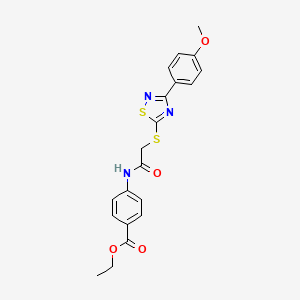

Ethyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

Description

Chemical Structure: The compound features a central ethyl benzoate scaffold substituted at the 4-position with a thioacetamido linker. This linker connects to a 1,2,4-thiadiazole ring, which is further substituted at position 3 with a 4-methoxyphenyl group.

Properties

IUPAC Name |

ethyl 4-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S2/c1-3-27-19(25)14-4-8-15(9-5-14)21-17(24)12-28-20-22-18(23-29-20)13-6-10-16(26-2)11-7-13/h4-11H,3,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCAGNMIHKFETJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that thiazole derivatives have diverse biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. The specific targets would depend on the exact biological activity being exhibited.

Mode of Action

For instance, they can inhibit the production of free radicals, or they can interact with microbial or tumor cells to inhibit their growth.

Biological Activity

Ethyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, a compound featuring a 1,2,4-thiadiazole moiety, is gaining attention in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₂₂N₄O₄S₂

- Molecular Weight : 422.5 g/mol

- CAS Number : 864919-68-6

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. A study highlighted that derivatives of 1,3,4-thiadiazole with a 4-methoxyphenyl substituent demonstrated promising anticancer activity against various cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| SK-OV-3 | 19.5 |

| MCF-7 | 0.28 |

| A549 | 0.52 |

These values suggest that the compound is particularly effective against breast and lung cancer cell lines .

Antimicrobial Properties

Thiadiazole derivatives have also been noted for their antimicrobial activity. A synthesis study evaluated the antibacterial effects of novel thiadiazole compounds:

- Compounds were tested against several bacterial strains.

- Notable results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria.

The presence of the thiadiazole ring was correlated with enhanced antimicrobial efficacy due to its ability to disrupt bacterial cell wall synthesis .

Neuroprotective Effects

The neuroprotective potential of thiadiazole derivatives has been investigated in various models. One study utilized the PTZ (pentylenetetrazol) and MES (maximal electroshock seizure) models to assess anticonvulsant activity:

| Model | Inhibition Rate (%) |

|---|---|

| PTZ | 83 |

| MES | 75 |

These findings suggest that the compound may offer therapeutic benefits in managing epilepsy and other neurological disorders .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

- Anticancer Evaluation : A systematic investigation into various derivatives revealed that modifications on the thiadiazole ring influenced cytotoxicity against cancer cell lines. The study concluded that electron-donating groups significantly enhance anticancer activity .

- Antimicrobial Screening : Another research effort focused on synthesizing novel thiadiazole derivatives from fatty acids and evaluating their antibacterial properties. Results indicated potent activity against both Gram-positive and Gram-negative bacteria .

- Neuropharmacological Studies : The anticonvulsant properties were validated using established animal models, demonstrating a favorable safety profile alongside efficacy .

Comparison with Similar Compounds

Key Functional Groups :

- Ethyl benzoate ester (hydrolysis-sensitive).

- Thioacetamido bridge (enhances stability and sulfur-mediated interactions).

- 3-(4-Methoxyphenyl)-1,2,4-thiadiazole (electron-rich aromatic system for target binding).

Comparative Analysis with Structural Analogs

Structural Comparison

The table below highlights structural differences between the target compound and key analogs:

Key Observations :

- Heterocyclic Core : The target compound’s 1,2,4-thiadiazole differs from analogs with benzimidazole , thiazole-pyridazine , or phenylthiazole cores.

- Substituent Effects : The 4-methoxyphenyl group in the target compound increases aromaticity and electron-donating capacity compared to methylthio (in ) or pyridinyl groups (in ).

- Bioactivity Implications: Thiadiazoles are known for enzyme inhibition (e.g., Sirt2/HDAC6 inhibitors in ), while benzimidazoles often exhibit antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Ethyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

React 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-thiol with chloroacetyl chloride to form the thioether intermediate.

Couple this intermediate with ethyl 4-aminobenzoate under anhydrous conditions (e.g., dry acetone or DMF) using a base like potassium carbonate. Reflux for 12–16 hours to achieve amide bond formation .

Note: Purification typically involves recrystallization from ethanol or column chromatography.

Q. How can the purity and structure of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the 4-methoxyphenyl group (δ ~3.8 ppm for OCH₃) and ester carbonyl (δ ~4.3 ppm for CH₂CH₃ and δ ~168 ppm for C=O in NMR) .

- Mass Spectrometry (HRMS) : Verify the molecular ion peak matching the exact mass (e.g., calculated for : ~458.08 g/mol).

- IR Spectroscopy : Identify amide N-H stretches (~3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

Q. What safety precautions are essential during handling?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) to avoid dermal/oral exposure (Category 4 acute toxicity per CLP regulations) .

- Work in a fume hood to prevent inhalation of fine particles.

- Store in a cool, dry place away from ignition sources (flash point >150°C inferred from analog data) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Strategies :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .

- Catalysis : Use coupling agents like HATU or EDCI to improve amidation efficiency .

- Temperature Control : Reduce side reactions by maintaining reflux temperatures at 80–90°C instead of higher ranges .

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodological Approaches :

- Antimicrobial Activity : Perform broth microdilution assays (MIC determination) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Test inhibitory effects on COX-2 or EGFR kinases using fluorometric assays .

Q. How can structural analogs improve SAR understanding?

- Approach :

Synthesize derivatives with modified substituents (e.g., replace 4-methoxyphenyl with halogenated aryl groups).

Compare bioactivity data to identify critical pharmacophores. For example:

- Electron-withdrawing groups (e.g., -Cl) may enhance antimicrobial potency .

- Bulkier substituents could reduce cytotoxicity due to steric hindrance .

Data Analysis & Computational Questions

Q. How to resolve contradictions in biological activity data across studies?

- Root Cause Analysis :

- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time).

- Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid solvent toxicity artifacts .

- Statistical Validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) .

Q. What computational tools predict binding modes with biological targets?

- Molecular Docking :

- Use Glide XP (Schrödinger) to model interactions with enzymes like EGFR. Key parameters:

- Hydrophobic enclosure scoring for thiadiazole and benzoate moieties .

- Hydrogen-bonding analysis with catalytic residues (e.g., Lys721 in EGFR) .

- Validate with MD simulations (e.g., Desmond) to assess binding stability over 100 ns .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Dry acetone or DMF | |

| Reaction Time | 12–16 hours | |

| Base | K₂CO₃ | |

| Yield | 65–75% |

Table 2 : Recommended Analytical Techniques for Characterization

| Technique | Target Functional Group | Reference |

|---|---|---|

| H NMR | OCH₃, ester CH₂CH₃ | |

| HRMS | Molecular ion (m/z 458) | |

| IR | Amide N-H, C=O |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.